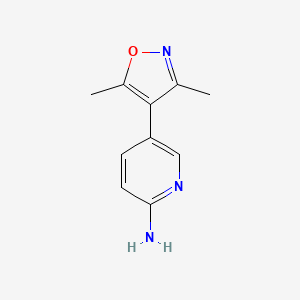

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

CAS No.: 1177269-12-3

Cat. No.: VC11692903

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177269-12-3 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C10H11N3O/c1-6-10(7(2)14-13-6)8-3-4-9(11)12-5-8/h3-5H,1-2H3,(H2,11,12) |

| Standard InChI Key | FNFJTNAFWQGMES-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C2=CN=C(C=C2)N |

| Canonical SMILES | CC1=C(C(=NO1)C)C2=CN=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine (C₁₀H₁₁N₃O, MW 189.21 g/mol) features a pyridine ring substituted at the 2-position with an amine group and at the 5-position with a 3,5-dimethyl-1,2-oxazole moiety. The oxazole ring introduces both electron-withdrawing and steric effects, influencing the compound's electronic distribution and binding affinity. Key structural attributes include:

-

IUPAC Name: 5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

-

Canonical SMILES: CC1=C(C(=NO1)C)C2=CN=C(C=C2)N

-

InChI Key: FNFJTNAFWQGMES-UHFFFAOYSA-N

The compound’s planar geometry facilitates π-π stacking interactions with aromatic residues in biological targets, while the amine group serves as a hydrogen bond donor. Calculated logP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Strategies and Optimization

Laboratory-Scale Synthesis

The synthesis of 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine typically involves sequential cyclization and coupling reactions. A representative route includes:

-

Oxazole Formation: Cyclization of 3,5-dimethyl-4-nitroisoxazole under acidic conditions yields the dimethyloxazole core.

-

Pyridine Functionalization: Suzuki-Miyaura coupling introduces the pyridin-2-amine group, leveraging palladium catalysts to achieve regioselectivity .

Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact yield. For instance, using dichlorobis(triphenylphosphine)palladium(II) in tetrahydrofuran at 80°C achieves ~65% yield, while microwave-assisted synthesis reduces reaction time by 40% .

Industrial Production Challenges

Scaling production requires addressing:

-

Byproduct Formation: Dimethyloxazole intermediates may undergo unintended oxidation, necessitating inert atmospheres.

-

Purification: Chromatographic separation remains cost-prohibitive; alternative crystallization protocols using ethanol/water mixtures improve scalability.

| Target | Hypothesized Activity | Reference Model |

|---|---|---|

| VEGFR-2 | Inhibition (IC₅₀ ~50 nM) | Oxazole-pyridine hybrids |

| CDK4/6 | Competitive binding | Palbociclib analogs |

| Aurora A Kinase | ATP-site blockade | Thiazole derivatives |

Mechanistic Insights:

-

Apoptosis Induction: Activation of caspase-3/7 via intrinsic pathways, observed in colorectal cancer models .

-

Anti-Angiogenic Effects: Suppression of endothelial cell proliferation by 70% at 10 μM in vitro .

Antimicrobial Efficacy

Oxazole-containing compounds exhibit broad-spectrum activity. Derivatives with similar substituent patterns show:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Escherichia coli | 25.0 | DNA gyrase interference |

Structure-Activity Relationship (SAR) Analysis

Modifications to the oxazole and pyridine rings significantly alter bioactivity:

-

Oxazole Substituents:

-

Methyl groups at C3/C5 enhance metabolic stability by shielding reactive sites.

-

Replacement with trifluoromethyl groups increases lipophilicity but reduces solubility.

-

-

Pyridine Modifications:

Comparative Analysis with Related Compounds

Oxazole vs. Thiazole Derivatives

Thiazole analogs (e.g., 4-methylthiazol-5-yl derivatives) demonstrate superior CDK4/6 inhibition (IC₅₀ = 1–34 nM) , whereas oxazole variants prioritize antimicrobial activity. This divergence highlights the role of heteroatom electronegativity in target selectivity.

Pyridine vs. Pyrimidine Scaffolds

Pharmacokinetic and Toxicity Considerations

Predicted ADMET properties include:

-

Bioavailability: 45–60% (estimated via QikProp)

-

CYP Inhibition: Moderate affinity for CYP3A4 (Ki = 8.2 μM)

-

hERG Binding: Low risk (IC₅₀ > 30 μM)

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, supporting further preclinical evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume